molecular formula C4H4F4N2O2 B1296446 Tetrafluorosuccinamide CAS No. 377-37-7

Tetrafluorosuccinamide

Cat. No.: B1296446
CAS No.: 377-37-7
M. Wt: 188.08 g/mol
InChI Key: MYWRUVWOYAPWLT-UHFFFAOYSA-N
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Description

Tetrafluorosuccinamide is an organic compound with the molecular formula C4H4F4N2O2. It is a derivative of succinamide where all hydrogen atoms on the carbon backbone are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Scientific Research Applications

Tetrafluorosuccinamide has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorosuccinamide can be synthesized through the reaction of diethyl tetrafluorosuccinate with ammonia. The reaction is typically carried out in an ether solvent, where dry ammonia is bubbled through the solution for several hours. The product precipitates out as a white solid, which is then filtered, washed with ether, and dried under vacuum .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Tetrafluorosuccinamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce tetrafluorosuccinic acid and ammonia.

    Reduction: this compound can be reduced to form tetrafluorosuccinimide.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Commonly employs reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Various substituted tetrafluorosuccinamides.

    Hydrolysis: Tetrafluorosuccinic acid and ammonia.

    Reduction: Tetrafluorosuccinimide.

Mechanism of Action

The mechanism by which tetrafluorosuccinamide exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt normal biochemical pathways, making this compound a valuable tool in studying biological processes and developing therapeutic agents .

Comparison with Similar Compounds

    Succinimide: A non-fluorinated analog with similar structural features but different chemical properties.

    Tetrafluorosuccinimide: A reduced form of tetrafluorosuccinamide with distinct reactivity.

    Difluorosuccinamide: A partially fluorinated analog with only two fluorine atoms.

Uniqueness: this compound is unique due to its complete fluorination, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring high resistance to chemical and thermal degradation .

Properties

IUPAC Name

2,2,3,3-tetrafluorobutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4N2O2/c5-3(6,1(9)11)4(7,8)2(10)12/h(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWRUVWOYAPWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(=O)N)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958738
Record name 2,2,3,3-Tetrafluorobutanediimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377-37-7
Record name 2,2,3,3-Tetrafluorobutanediamide
Source CAS Common Chemistry
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Record name 377-37-7
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Record name 2,2,3,3-Tetrafluorobutanediimidic acid
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Record name Tetrafluorosuccinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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